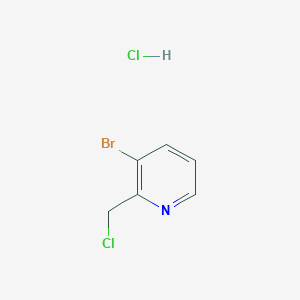

![molecular formula C15H19N3O3 B1379666 Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate CAS No. 1803591-76-5](/img/structure/B1379666.png)

Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

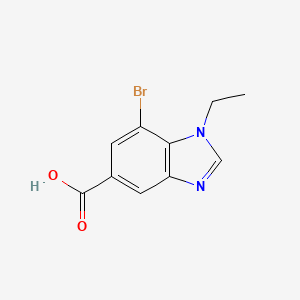

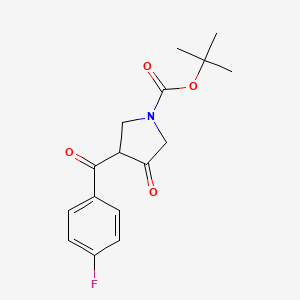

Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803591-76-5 . It has a molecular weight of 289.33 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16/h4,6,8,13H,5,7,10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.33 . It is a powder that is stored at room temperature .Scientific Research Applications

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is highlighted. This process efficiently synthesizes chiral pyrrolidine derivatives, showcasing the compound's utility in creating enantiomerically enriched products. This method was applied to synthesize (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield with high enantiomeric excess, demonstrating its potential in pharmaceutical synthesis (Chung et al., 2005).

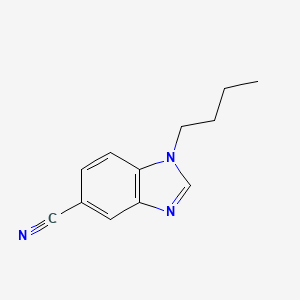

Synthesis of Functionalized Pyrrolidinone

The efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is reported, indicating the compound's role in the creation of highly functionalized 2-pyrrolidinones. This synthesis pathway facilitated the development of novel macrocyclic Tyk2 inhibitors, highlighting the compound's importance in medicinal chemistry for drug discovery (Sasaki et al., 2020).

Crystal Structure Analysis

The synthesis and crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was investigated, demonstrating the utility of the compound in crystallographic studies to understand molecular conformations and interactions. This work further showcases the compound's relevance in structural biology and material science (Naveen et al., 2007).

Anticancer Drug Intermediates

Research on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, indicates its significance as an important intermediate for small molecule anticancer drugs. This highlights the potential of similar tert-butyl pyrrolidine derivatives in the synthesis of therapeutics, emphasizing their role in the pharmaceutical industry (Zhang et al., 2018).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(2-cyanopyridin-4-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16/h4,6,8,13H,5,7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILKYBHHUCMWQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)

![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)